3-(4-Methoxyphenyl)-1,1-dimethylurea
Overview
Description
3-(4-Methoxyphenyl)-1,1-dimethylurea: is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylurea moiety
Scientific Research Applications
Phototransformation in Aqueous Solution
Metoxuron, a compound similar to 3-(4-Methoxyphenyl)-1,1-dimethylurea, undergoes specific photohydrolysis under UV irradiation, forming various photoproducts and increasing the toxicity to marine bacteria (Boulkamh, Harakat, Sehili, & Boule, 2001).
Soil Metabolism
Metoxuron and related compounds in soil convert to various metabolites, possibly through a free radical mechanism (Briggs & Ogilvie, 1971).
Optoelectronic and Charge Transport Properties
Certain derivatives of this compound, like Pechmann dyes, show potential as efficient materials for organic light-emitting diodes (OLEDs) due to their charge transfer behavior and optoelectronic properties (Wazzan & Irfan, 2019).
Directed Lithiation
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea leads to high yields of substituted products, indicating its potential in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Photocatalytic Degradation Studies
Studies show the photocatalytic degradation of metoxuron in aqueous suspensions of TiO2, leading to the identification of intermediate photoproducts (Amine Khodja, Lavédrine, Richard, & Sehili, 2002).
Photocatalytic Degradation of Herbicides
The photocatalytic degradation of phenyl-urea herbicides like chlortoluron and chloroxuron under solar radiation using TiO2 embedded in a polyvinylidene fluoride matrix has been investigated, with several by-products identified (Amorisco, Losito, Carbonara, Palmisano, & Zambonin, 2006).
Corrosion Control of Mild Steel
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates high inhibition efficiency in the acidic corrosion of mild steel, highlighting its potential in corrosion control (Bentiss et al., 2009).
PET Ligand for mGluR1 Receptors
A derivative of this compound, specifically [O-methyl-(11)C]dimethylamino-3(4-methoxyphenyl)-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, shows promise as a PET imaging agent for mGluR1 receptors (Prabhakaran et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown to exhibit inhibitory activities against various enzymes . For instance, naphthamide derivatives have been reported to exhibit potent, reversible, and competitive inhibitory action over human monoamine oxidase .
Biochemical Pathways
For instance, benzophenone and its derivatives have been found to exhibit antitumor activity, affecting multiple tumor pathways .
Pharmacokinetics
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied in rats, revealing rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
For instance, methoxychlor, a pesticide, was applied to large areas such as beaches, estuaries, lakes, and marshes for control of fly and mosquito larvae .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxy and dimethylurea groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)-1,1-dimethylurea at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 4-methoxyaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-Methoxyaniline} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
**Industrial Production
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLYWJDPJMDAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876065 | |
Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7160-02-3 | |
Record name | Urea, 3-(p-methoxyphenyl)-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(4-METHOXYPHENYL)-N,N-DIMETHYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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